molecular formula C18H21N3OS2 B2420733 (4-(4-(Dimethylamino)phenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 946378-72-9

(4-(4-(Dimethylamino)phenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2420733
CAS No.: 946378-72-9
M. Wt: 359.51
InChI Key: YMCJDWBVHWBUQM-UHFFFAOYSA-N
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Description

(4-(4-(Dimethylamino)phenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic compound that features a combination of piperazine, thiophene, and dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-(Dimethylamino)phenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with piperazine to form an intermediate, which is then reacted with thiophene-2-carbonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4-(4-(Dimethylamino)phenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like acetonitrile or dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-(4-(Dimethylamino)phenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting various diseases, including cancer and neurological disorders.

Industry

Industrially, the compound is used in the development of advanced materials, such as polymers and coatings, due to its ability to impart specific properties like conductivity and thermal stability.

Mechanism of Action

The mechanism of action of (4-(4-(Dimethylamino)phenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-(Dimethylamino)phenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone
  • (4-(4-(Dimethylamino)phenylcarbonothioyl)piperazin-1-yl)(furan-2-yl)methanone
  • (4-(4-(Dimethylamino)phenylcarbonothioyl)piperazin-1-yl)(pyridin-2-yl)methanone

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and physical properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-[4-(dimethylamino)benzenecarbothioyl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS2/c1-19(2)15-7-5-14(6-8-15)18(23)21-11-9-20(10-12-21)17(22)16-4-3-13-24-16/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCJDWBVHWBUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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